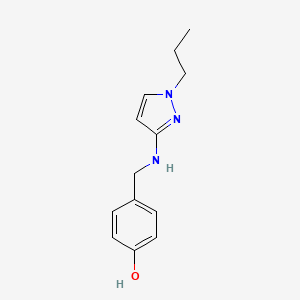

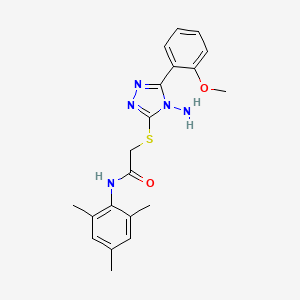

![molecular formula C13H15N3O2 B2569509 N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide CAS No. 899745-32-5](/img/structure/B2569509.png)

N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide” is a chemical compound with the molecular formula C13H15N3O2 . It has a molecular weight of 245.282.

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H15N3O2/c1-2-5-12(17)14-8-11-9-6-3-4-7-10(9)13(18)16-15-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,17)(H,16,18) . The Canonical Smiles representation is CCCC(=O)NCC1=NNC(=O)C2 .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . The index of refraction is 1.682, and it has a molar refractivity of 52.2±0.5 cm3 . It has 5 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

Antitumor Activity

The compound has garnered attention due to its potential antitumor properties. Researchers have synthesized and evaluated derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxylates and -carboxamides. Notably, compound IVa demonstrated more activity than other derivatives and even outperformed the positive control, temozolomide. In the presence of 40 μg/mL of IVa, the survival rate of tested tumor cells was less than 10%. Interestingly, esters displayed more potent antitumor activity than amides and temozolomide against HL-60 cells .

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Intermediate compounds related to our target molecule have been used in the synthesis of phthalazinone scaffolds. These scaffolds are potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Specifically, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid serves as an intermediate in this context .

Combination Therapies

Given the limitations of individual compounds, researchers are exploring combination therapies. Temozolomide, a related compound, is used clinically to treat glioblastoma and anaplastic astrocytoma. However, tumor resistance remains a challenge due to DNA repair mechanisms. Investigations into combining temozolomide with established anticancer drugs (such as cisplatin and irinotecan) are ongoing .

Biological Activities

Dihydrophthalazine derivatives, including our compound, exhibit diverse biological activities. While the exact mechanisms are still being explored, these compounds have potential applications in fields such as agriculture, chemistry, and medicine .

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-5-12(17)14-8-11-9-6-3-4-7-10(9)13(18)16-15-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUYUIXOLTVFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2569428.png)

![4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2569430.png)

![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2569431.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone](/img/structure/B2569435.png)

![4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2569436.png)

![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2569444.png)